molecular formula C25H22N2O3S2 B4604275 Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate CAS No. 6072-24-8

Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B4604275
CAS No.: 6072-24-8
M. Wt: 462.6 g/mol
InChI Key: VOTFCSREZQUBFN-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a hexahydroquinoline-like ring system. The molecule includes a phenyl group at position 3, a sulfanyl-methylbenzoate moiety at position 2, and a ketone at position 3. This structure combines a rigid aromatic framework with flexible cyclohexene and thioether linkages, which may influence its physicochemical and pharmacological properties .

Synthesis of analogous compounds typically involves multi-step reactions, such as cyclocondensation of substituted thiophenes with pyrimidine precursors, followed by functionalization via nucleophilic substitution or coupling reactions. For example, highlights the use of caesium carbonate and dry DMF for synthesizing structurally related benzoxazine derivatives . Characterization of the target compound and its analogs relies on spectroscopic methods (e.g., $^1$H NMR, IR, mass spectrometry) and chromatographic techniques (LC-MS), as demonstrated in for a methyl benzoate-substituted thienopyrimidine derivative .

Properties

IUPAC Name

methyl 4-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S2/c1-30-24(29)17-13-11-16(12-14-17)15-31-25-26-22-21(19-9-5-6-10-20(19)32-22)23(28)27(25)18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTFCSREZQUBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365546
Record name Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6072-24-8
Record name Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate typically involves multiple steps:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothieno[2,3-d]pyrimidine core.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity :
    • Research indicates that derivatives of benzothieno-pyrimidines exhibit significant antitumor properties. The unique structure of methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate may enhance its efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antiviral Properties :
    • Compounds with similar structural motifs have shown antiviral activity against several viral pathogens. The sulfanyl group in this compound may play a crucial role in inhibiting viral replication processes .
  • Antimicrobial Effects :
    • Studies have reported that thieno-pyrimidine derivatives possess antimicrobial properties. The presence of the methyl benzoate moiety could enhance the lipophilicity of the compound, facilitating better penetration into microbial cells .

Case Studies

StudyFindings
Alam et al. (2010)Reported broad-spectrum antitumor activity for similar dihydropyrimidine compounds.
Atwal et al. (1991)Demonstrated the potential of thieno-pyrimidines as orally active antihypertensive agents.
Kappe et al. (2000)Highlighted the antimicrobial properties of thieno-pyrimidine derivatives against Gram-positive and Gram-negative bacteria.

Synthesis and Characterization

The synthesis of methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The benzothieno[2,3-d]pyrimidine core can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, altering their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural modifications in analogs of the target compound significantly alter bioactivity, solubility, and target interactions. Below is a comparative analysis of key derivatives:

Substituent Variations on the Aromatic Ring

  • The acetyl-amino linkage in this analog may improve solubility compared to the methyl benzoate group in the target compound .
  • 4-Ethoxyphenyl Derivative () : Substitution with a 4-ethoxyphenyl group increases electron-donating capacity, which could modulate metabolic stability. The benzamide terminus in this derivative (vs. methyl ester in the target compound) may influence hydrolysis rates and bioavailability .

Linkage Modifications

  • Oxy-Linked Analog (Compound 26, ): Replacing the sulfanyl bridge with an oxygen atom reduces steric bulk and alters electronic properties.

Pharmacological Implications

demonstrates that bioactivity profiles strongly correlate with structural features. For instance, sulfanyl-linked compounds (e.g., the target compound and its 4-chlorophenyl analog) cluster into groups with similar protein target interactions, likely due to conserved thioether-mediated binding motifs. Conversely, oxy-linked derivatives () may exhibit divergent modes of action due to altered hydrogen-bonding capacity .

Data Table: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Formula Bioactivity Notes Reference
Target Compound 3-phenyl, methyl benzoate terminus C₂₇H₂₄N₂O₃S₂ Predicted kinase inhibition
4-Chlorophenyl Analog (CID 4404412) 4-Cl-phenyl, acetyl-amino C₂₇H₂₅ClN₄O₄S₂ Enhanced hydrophobic interactions
4-Ethoxyphenyl Derivative () 4-OEt-phenyl, benzamide terminus C₂₇H₂₆N₄O₄S₂ Improved metabolic stability
Oxy-Linked Analog (Compound 26) 6-methyl-5-phenyl, oxy bridge C₂₁H₁₇N₂O₃S Lower molecular weight, distinct LC-MS profile

Research Findings and Trends

  • Molecular Similarity Analysis : emphasizes that pharmacophore models and 3D structural alignments reveal conserved binding motifs in sulfanyl-linked derivatives, supporting their classification as kinase inhibitors or protease modulators .
  • Bioactivity Clustering : Compounds with 4-substituted phenyl groups (e.g., 4-Cl, 4-OCH₃) cluster together in hierarchical analyses (), suggesting shared target pathways such as ATP-binding pockets or allosteric regulatory sites .
  • Synthetic Accessibility : Derivatives with methyl benzoate termini (e.g., the target compound) are synthesized in moderate yields (69% in ), while benzamide analogs require additional coupling steps, reducing scalability .

Biological Activity

Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate is a compound with potential biological activity that has garnered interest in pharmacological research. This article reviews its biological properties, including antimicrobial and anticancer activities, and summarizes relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothieno[2,3-d]pyrimidine moiety. Its molecular formula is C21H22N2O3SC_{21}H_{22}N_2O_3S with a molecular weight of approximately 394.48 g/mol. The structural components contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate exhibit significant antimicrobial properties. A study conducted on derivatives of related thieno-pyrimidine compounds demonstrated their effectiveness against multiple Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against various bacterial strains such as Staphylococcus aureus and Bacillus cereus .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004E. coli
Compound B0.015S. aureus
Compound C0.03B. cereus

Anticancer Activity

In addition to antimicrobial effects, the compound's anticancer potential has been explored in various studies. For instance, derivatives of the benzothieno-pyrimidine structure have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study assessed the effects of these compounds on human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay method .

Case Study: Anticancer Efficacy

A specific case study involving the synthesis of related pyrimidine-containing hybrids revealed that these compounds effectively inhibited EGFR tyrosine kinase activity, which is crucial for cancer cell growth. Molecular docking studies indicated strong binding affinity to the target enzyme, suggesting a mechanism for their anticancer effects .

The biological activity of methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate may be attributed to its ability to interact with specific biomolecular targets:

  • Enzyme Inhibition : Compounds similar to this structure have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate bacterial membranes effectively.
  • Signal Transduction Interference : By targeting signaling pathways associated with cell growth and division (e.g., EGFR), these compounds can induce apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate

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